molecular formula C13H16N2O2 B2631457 tert-butyl N-(3-cyanophenyl)-N-methylcarbamate CAS No. 1339840-80-0

tert-butyl N-(3-cyanophenyl)-N-methylcarbamate

Cat. No.: B2631457
CAS No.: 1339840-80-0
M. Wt: 232.283
InChI Key: DIHGHTANVNPYDD-UHFFFAOYSA-N
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Description

tert-butyl N-(3-cyanophenyl)-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a methylcarbamate moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-(3-cyanophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-6-10(8-11)9-14/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHGHTANVNPYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyanophenyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-cyanophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(3-cyanophenyl)-N-methylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted carbamates or phenyl derivatives

Scientific Research Applications

Chemistry: tert-butyl N-(3-cyanophenyl)-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its carbamate moiety can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential drug targets.

Medicine: this compound has potential applications in the development of pharmaceuticals. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its reactivity and stability make it suitable for formulating active ingredients in agricultural products.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-cyanophenyl)-N-methylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • tert-butyl N-(3-cyanophenyl)sulfamoylcarbamate
  • tert-butyl N-(3-cyanophenyl)methylcarbamate

Comparison:

  • tert-butyl N-(3-cyanophenyl)sulfamoylcarbamate: This compound contains a sulfamoyl group instead of a methylcarbamate moiety. The presence of the sulfamoyl group can alter the compound’s reactivity and biological activity, making it suitable for different applications.
  • tert-butyl N-(3-cyanophenyl)methylcarbamate: This compound has a similar structure but lacks the methyl group on the carbamate moiety. The absence of the methyl group can affect the compound’s stability and reactivity, leading to differences in its chemical and biological properties.

Uniqueness: tert-butyl N-(3-cyanophenyl)-N-methylcarbamate is unique due to the combination of its tert-butyl, cyanophenyl, and methylcarbamate groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

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